3-ヨード-7-ニトロ-1H-インダゾール

概要

説明

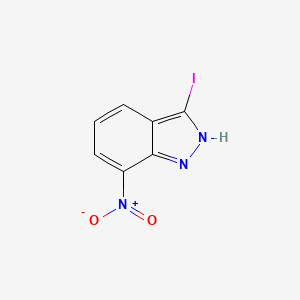

3-iodo-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and nitro groups on the indazole ring makes 3-iodo-7-nitro-1H-indazole a valuable compound in various chemical and biological research applications.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

3-Iodo-7-nitro-1H-indazole serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. Its structure allows it to inhibit specific cellular pathways, making it a candidate for targeting cancer cells effectively . For instance, research has shown that derivatives of this compound can function as inhibitors of nitric oxide synthase isoforms, which are implicated in various diseases .

Case Study: HIV-1 Capsid Inhibitors

A notable application of 3-iodo-7-nitro-1H-indazole is in the enhancement of metabolic stability for HIV-1 capsid inhibitors. In a study aimed at improving the drug-like properties of compounds targeting the HIV-1 capsid, researchers utilized this indazole derivative to develop analogs that exhibited significantly improved metabolic stability compared to existing drugs . The study highlighted the compound's potential in antiviral drug design.

Material Science

Advanced Materials

The compound is also utilized in the formulation of advanced materials, including polymers and coatings that require enhanced thermal stability and chemical resistance. Its unique chemical properties make it suitable for applications where durability and performance under stress are critical.

Biological Research

Mechanistic Studies

In biological research, 3-iodo-7-nitro-1H-indazole is employed to study its effects on various biological systems. Researchers investigate its role in elucidating mechanisms of action for drug design and development. The compound's ability to interact with biological targets provides insights into potential therapeutic applications .

Analytical Chemistry

Reference Standard

This compound acts as a reference standard in analytical methods, aiding in the detection and quantification of related compounds within complex mixtures. Its stability and well-characterized properties make it an essential tool for chemists working on related substances .

Environmental Science

Pollutant Degradation

Research is ongoing into the potential applications of 3-iodo-7-nitro-1H-indazole in environmental remediation. Its reactive nature suggests it may be effective in degrading pollutants, thus contributing to environmental cleanup efforts .

Data Table: Summary of Applications

作用機序

Target of Action

3-Iodo-7-nitro-1H-indazole is a complex organic compound Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

Indazole derivatives are known for their medicinal applications, including their roles as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

生化学分析

Biochemical Properties

3-Iodo-7-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including nitric oxide synthase (NOS), where it acts as an inhibitor. This interaction is significant because nitric oxide synthase is responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes. By inhibiting NOS, 3-iodo-7-nitro-1H-indazole can modulate nitric oxide levels, thereby influencing numerous biochemical pathways .

Cellular Effects

The effects of 3-iodo-7-nitro-1H-indazole on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nitric oxide. By inhibiting nitric oxide synthase, this compound can alter the levels of nitric oxide within cells, affecting processes such as vasodilation, neurotransmission, and immune responses. Additionally, 3-iodo-7-nitro-1H-indazole can impact gene expression and cellular metabolism, further highlighting its significance in cellular biochemistry .

Molecular Mechanism

At the molecular level, 3-iodo-7-nitro-1H-indazole exerts its effects primarily through the inhibition of nitric oxide synthase. This inhibition occurs via binding interactions with the enzyme, preventing it from catalyzing the production of nitric oxide. The reduction in nitric oxide levels subsequently affects various downstream signaling pathways and physiological processes. Additionally, 3-iodo-7-nitro-1H-indazole may interact with other biomolecules, contributing to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-iodo-7-nitro-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-iodo-7-nitro-1H-indazole remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained inhibition of nitric oxide synthase, resulting in prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 3-iodo-7-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects. At higher doses, 3-iodo-7-nitro-1H-indazole may exhibit toxic effects, including cellular toxicity and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

3-Iodo-7-nitro-1H-indazole is involved in several metabolic pathways, primarily those related to nitric oxide synthesis and metabolism. By inhibiting nitric oxide synthase, the compound affects the production and utilization of nitric oxide, a key metabolite in various biochemical processes. Additionally, 3-iodo-7-nitro-1H-indazole may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-iodo-7-nitro-1H-indazole is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of 3-iodo-7-nitro-1H-indazole are critical factors determining its overall efficacy and activity in biological systems .

Subcellular Localization

The subcellular localization of 3-iodo-7-nitro-1H-indazole is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and mitochondria, where it can interact with target enzymes and biomolecules. Post-translational modifications and targeting signals play a crucial role in directing 3-iodo-7-nitro-1H-indazole to its specific subcellular locations, ensuring its effective participation in biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-7-nitro-1H-indazole typically involves the nitration of 3-iodoindazole. The process begins with the iodination of indazole, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position of the indazole ring.

Industrial Production Methods

In an industrial setting, the production of 3-iodo-7-nitro-1H-indazole can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents can also enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

3-iodo-7-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder.

Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products Formed

Substitution Reactions: Products include 3-azido-7-nitro-1H-indazole, 3-cyano-7-nitro-1H-indazole, and various organometallic derivatives.

Reduction Reactions: The major product is 3-iodo-7-amino-1H-indazole.

Oxidation Reactions: Products include various oxidized derivatives of 3-iodo-7-nitro-1H-indazole.

類似化合物との比較

Similar Compounds

3-iodo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-nitro-1H-indazole: Lacks the iodine atom, affecting its reactivity and binding properties.

3-bromo-7-nitro-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding characteristics.

Uniqueness

3-iodo-7-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct electronic and steric properties. These properties make it a versatile compound in various chemical and biological applications, offering advantages in terms of reactivity and binding affinity compared to similar compounds.

生物活性

3-Iodo-7-nitro-1H-indazole is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanism of action, biochemical properties, and potential applications, supported by data tables and research findings.

Target Enzymes:

3-Iodo-7-nitro-1H-indazole primarily acts as an inhibitor of nitric oxide synthase (NOS), which is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting NOS, this compound modulates NO levels, influencing several downstream signaling pathways related to cell growth, differentiation, and immune responses .

Biochemical Pathways:

The compound is known to interact with various enzymes and receptors, leading to the modulation of specific biochemical pathways. Notably, it inhibits phosphoinositide 3-kinase δ (PI3Kδ), which plays a vital role in cell survival and proliferation. The nitro group present in the structure can also undergo bioreduction, generating reactive intermediates that may contribute to cytotoxic effects against certain cell types.

Cellular Effects:

Research indicates that 3-iodo-7-nitro-1H-indazole significantly influences cellular processes by altering NO levels. This alteration affects vasodilation, neurotransmission, and immune responses. Furthermore, it has been shown to impact gene expression and cellular metabolism .

Stability and Dosage Effects:

In laboratory settings, the stability of this compound affects its long-term biological activity. Studies have demonstrated that while lower doses effectively inhibit NOS without significant adverse effects, higher doses may lead to cytotoxicity and disruption of normal physiological functions.

Anticancer Activity

A study evaluating the antitumor potential of indazole derivatives reported that compounds similar to 3-iodo-7-nitro-1H-indazole exhibited significant inhibitory effects on cancer cell lines. For instance, derivatives showed IC50 values ranging from 5.15 µM to 33.2 µM against various tumor cells, indicating promising selectivity for cancerous cells over normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against specific pathogens by disrupting their metabolic pathways through enzyme inhibition.

Table 1: Summary of Biological Activities

| Activity Type | IC50 Values (µM) | Targeted Cell Lines | References |

|---|---|---|---|

| Antitumor | 5.15 - 33.2 | K562, Hep-G2 | |

| Antimicrobial | Varies | Specific pathogens | |

| NOS Inhibition | Effective | Various cell types |

| Mechanism | Description |

|---|---|

| NOS Inhibition | Reduces nitric oxide production affecting numerous signaling pathways |

| PI3Kδ Inhibition | Impacts cell survival and proliferation pathways |

| Reactive Intermediates Generation | Induces cytotoxic effects through bioreduction of the nitro group |

Case Studies

Case Study 1: Antitumor Activity

In a study focused on indazole derivatives, researchers found that compounds similar to 3-iodo-7-nitro-1H-indazole induced apoptosis in K562 cells in a dose-dependent manner. The study highlighted that treatment with varying concentrations led to increased apoptosis rates and alterations in cell cycle distribution .

Case Study 2: Enzyme Interaction

Another investigation detailed how 3-iodo-7-nitro-1H-indazole interacts with NOS in macrophages, demonstrating its potential role in mediating tumoricidal actions through NO modulation .

特性

IUPAC Name |

3-iodo-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQKINXVUVZMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479937 | |

| Record name | 3-iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864724-64-1 | |

| Record name | 3-iodo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。